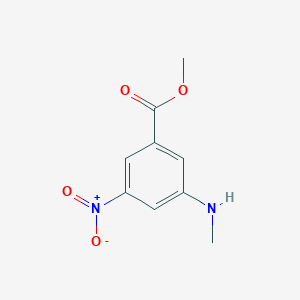

Methyl 3-(methylamino)-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(methylamino)-5-nitrobenzoate, also known as Methylone , is a synthetic substance with a chemical formula of 2-(methylamino)-1-(benzhydryl)-propane-1-one . It falls within the class of compounds known as amphetamines . Methylone has gained popularity as a recreational drug, going by aliases such as “M1,” “MDMC,” or "bk-MDMA" .

Synthesis Analysis

Methylone can be synthesized using various methods. The most common approach involves the reaction of benzhydryl chloride and methylamine hydrochloride in the presence of a base (such as sodium hydroxide or potassium hydroxide). This produces a nitrogen-containing intermediate, which is then reacted with a ketone (such as cyclohexanone) using an acid catalyst (such as sulfuric acid or hydrochloric acid) to yield methylone. An alternative method employs a one-pot, three-component reaction involving benzaldehyde , methylamine , and cyclohexanone with a catalyst (such as p-toluenesulfonic acid) .

Molecular Structure Analysis

Methylone contains a phenylethylamine core, with two benzene rings fused with a five-membered nitrogenous ring. The nitrogen atom in the ring is substituted by a methyl group, and the beta carbon atom is attached to two benzene rings through a single bond. The presence of a ketone group in the beta position and an amino group in the alpha position distinguishes methylone from other amphetamines .

Chemical Reactions Analysis

Methylone exhibits effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) , albeit with slower onset and shorter duration. These effects include increased empathy, sociability, and feelings of euphoria. It has been used as an adulterant in street drugs, such as ecstasy, and has been detected in seized drug samples worldwide .

Physical and Chemical Properties Analysis

- Boiling Point : Notably, methylone does not have a well-defined boiling point due to its decomposition at higher temperatures .

Safety and Hazards

Propriétés

IUPAC Name |

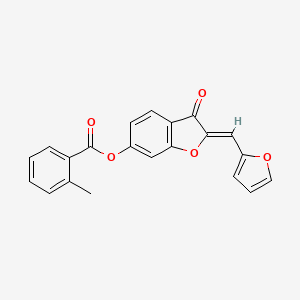

methyl 3-(methylamino)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-3-6(9(12)15-2)4-8(5-7)11(13)14/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNTNUDUAOUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)

![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)

![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)